4-(3-Fluorophenoxy)butanoic acid
Overview
Description
4-(3-Fluorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 .
Molecular Structure Analysis
The InChI code for 4-(3-Fluorophenoxy)butanoic acid is 1S/C10H11FO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
4-(3-Fluorophenoxy)butanoic acid is a solid at room temperature . It has a melting point of 51-53 degrees Celsius . The compound’s InChI key is IWYAMFRULTXSGV-UHFFFAOYSA-N .Scientific Research Applications
1. Stability and Adsorption Studies
A study by Pinna et al. (2008) investigated the stability of cyhalofop-butyl, a herbicide chemically similar to 4-(3-Fluorophenoxy)butanoic acid. They found that the hydrolysis of this compound was faster in nonsterile water and identified various metabolites. The adsorption of the herbicide on soil colloids such as clays and iron oxide was also studied, revealing insights into its environmental behavior (Pinna et al., 2008).
2. Photodegradation in Aqueous Systems
Pinna and Pusino (2011) conducted research on the photodegradation of cyhalofop-butyl and its primary metabolite in water under various irradiation wavelengths. Their findings are crucial for understanding the environmental fate of similar compounds like 4-(3-Fluorophenoxy)butanoic acid, particularly their stability and degradation under sunlight and UV irradiation (Pinna & Pusino, 2011).
3. Removal of Ortho Isomer in Pharmaceutical Intermediates
Research by Fan (1990) discussed the removal of undesired isomers in the preparation of pharmaceutical intermediates, including compounds like 4,4-Bis(4-fluorophenyl) butanoic acid. This study provides insights into the purification processes essential for pharmaceutical applications (Fan, 1990).
4. Development of Synthetic Ion Channels
A study by Ali et al. (2012) explored the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid in the optical gating of synthetic ion channels. This research indicates potential applications of similar compounds in the development of nanofluidic devices and light-induced controlled release systems (Ali et al., 2012).
5. Biocatalytic Transesterification Reactions
The work of Kumar et al. (2015) on biocatalytic transesterification reactions involved compounds such as butanoic anhydride. Their findings contribute to understanding the chemical reactions and potential applications of similar compounds in various fields, including industrial chemistry (Kumar et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-(3-fluorophenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYAMFRULTXSGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424549 | |
Record name | 4-(3-fluorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenoxy)butanoic acid | |
CAS RN |
87411-27-6 | |
Record name | 4-(3-Fluorophenoxy)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87411-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-fluorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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